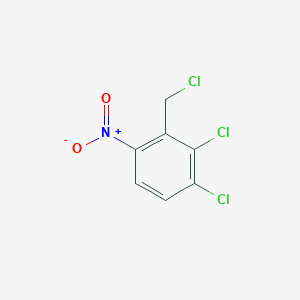

2,3-Dichloro-6-nitrobenzyl chloride

Vue d'ensemble

Description

Le zuclopentixol dihydrochlorure est un médicament antipsychotique typique principalement utilisé dans le traitement de la schizophrénie et d'autres psychoses. Il appartient à la classe des neuroleptiques thioxanthéniques et est connu pour ses effets antagonistes sur les récepteurs de la dopamine, en particulier les récepteurs D1 et D2 . Ce composé est disponible sous différentes formes, notamment des comprimés oraux et des injections intramusculaires à action prolongée .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse du zuclopentixol implique la réaction de la 2-chloro-9H-thioxanthène-9-one avec la 1-(2-hydroxyethyl)pipérazine en présence d'une base. Le produit obtenu est ensuite purifié par recristallisation .

Méthodes de Production Industrielle : La production industrielle de zuclopentixol dihydrochlorure implique généralement une synthèse à grande échelle suivie d'étapes de purification pour garantir un rendement et une pureté élevés. Le procédé comprend la dissolution du mélange d'isomères dans un solvant organique, l'estérification, l'hydrolyse alcaline et la recristallisation .

Analyse Des Réactions Chimiques

Types de Réactions : Le zuclopentixol dihydrochlorure subit diverses réactions chimiques, notamment :

Oxydation : L'exposition à des agents oxydants peut conduire à la formation de produits de dégradation.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans le composé.

Substitution : Des réactions de substitution peuvent se produire à l'atome de chlore ou à d'autres sites réactifs.

Réactifs et Conditions Courants :

Oxydation : Le peroxyde d'hydrogène ou d'autres peroxydes en conditions acides ou basiques.

Réduction : Le borohydrure de sodium ou l'hydrure de lithium aluminium dans un solvant approprié.

Substitution : Des agents halogénants ou des nucléophiles en conditions contrôlées.

Principaux Produits Formés : Les principaux produits formés par ces réactions comprennent divers produits de dégradation et des dérivés substitués, qui peuvent être identifiés et caractérisés à l'aide de techniques telles que la LCMS/MS .

Applications De Recherche Scientifique

Medicinal Chemistry

2,3-Dichloro-6-nitrobenzyl chloride is primarily utilized in the development of pharmaceuticals. It serves as an intermediate in the synthesis of various bioactive compounds, including:

- Antithrombotic Agents : It is used in the synthesis of anagrelide, a phosphodiesterase inhibitor with antiplatelet properties that is effective in treating thrombocythemia .

Material Science

The compound has potential applications in material science, particularly in the development of polymeric materials and coatings due to its reactive chlorinated structure.

Organic Synthesis

As a versatile building block in organic synthesis, it can be used to create various derivatives that may exhibit unique chemical properties or biological activities.

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

- A study published in Journal of Medicinal Chemistry highlighted its role as a precursor in synthesizing novel antithrombotic agents that showed improved efficacy and reduced side effects compared to existing treatments .

- Research conducted at a university laboratory demonstrated its utility in creating polymeric materials with enhanced thermal stability and mechanical properties .

Mécanisme D'action

Zuclopenthixol dihydrochloride exerts its effects primarily through antagonism of dopamine receptors, particularly D1 and D2 receptors. It also has high affinity for alpha1-adrenergic and 5-HT2 receptors . By blocking these receptors, zuclopenthixol reduces the effects of dopamine and serotonin, leading to its antipsychotic and sedative properties .

Comparaison Avec Des Composés Similaires

Clopenthixol: The parent compound of zuclopenthixol, with similar pharmacological properties.

Haloperidol: Another typical antipsychotic with a different chemical structure but similar dopamine receptor antagonism.

Chlorpromazine: A phenothiazine antipsychotic with broader receptor affinity

Uniqueness: Zuclopenthixol dihydrochloride is unique due to its specific receptor affinity profile and the availability of multiple formulations, including long-acting injections, which improve patient compliance .

Activité Biologique

2,3-Dichloro-6-nitrobenzyl chloride (DCNBC) is an organic compound characterized by the molecular formula C₇H₄Cl₃NO₂. Its structure includes two chlorine atoms at the 2 and 3 positions and a nitro group at the 6 position of the benzyl ring. This unique arrangement contributes to its biological activity and potential applications in medicinal chemistry and environmental studies. The compound's reactivity is primarily due to its chlorinated aromatic nature, making it a subject of interest in various biological assays.

DCNBC can be synthesized through multiple methods, often involving chlorination and nitration processes. For example, one synthetic route involves the nitration of 1,2,3-trichlorobenzene followed by a reaction with cuprous cyanide to yield 2,3-dichloro-6-nitrobenzonitrile, which can subsequently be reduced to produce DCNBC .

Cytotoxicity

Cytotoxicity tests are crucial for evaluating the safety profile of chemical compounds. In vitro studies have demonstrated that chlorinated benzyl derivatives can exhibit cytotoxic effects on various cancer cell lines. While specific IC50 values for DCNBC are not extensively documented, related compounds have shown moderate cytotoxicity against liver and breast cancer cell lines . This suggests that DCNBC may also possess cytotoxic properties worth investigating further.

Case Studies

- Study on Genotoxicity : A comprehensive assessment involving various chlorinated compounds indicated that exposure could lead to increased DNA damage in cultured cells. The study utilized comet assays to measure DNA strand breaks, revealing a concentration-dependent relationship between exposure levels and genotoxic effects .

- Cytotoxic Effects on Cancer Cell Lines : In vitro assays conducted on derivatives of chlorinated benzyl compounds have shown varying degrees of cytotoxicity against different cancer cell lines (e.g., MCF-7 for breast cancer). These studies often utilize MTT assays to determine cell viability post-treatment .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

1,2-dichloro-3-(chloromethyl)-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl3NO2/c8-3-4-6(11(12)13)2-1-5(9)7(4)10/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZELSTMZJPQYYOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])CCl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30431484 | |

| Record name | 2,3-DICHLORO-6-NITROBENZYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192124-88-2 | |

| Record name | 2,3-DICHLORO-6-NITROBENZYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dichloro-6-nitrobenzyl chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/583SDH2U86 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.